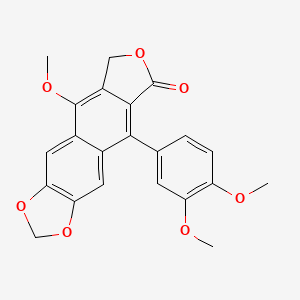
Chinensinaphthol methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chinensinaphthol methyl ether is a natural product found in Justicia procumbens with data available.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Chinensinaphthol methyl ether has garnered attention for its potential therapeutic properties, particularly in antiviral and anticancer research.
1.1 Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral properties. In silico analysis and molecular docking studies indicated that it is a potent inhibitor of the main protease of coronaviruses, with a binding affinity of -8 kcal/mol, making it a candidate for further development against COVID-19 . Additionally, it showed favorable absorption and metabolism profiles, suggesting its suitability for oral administration .
1.2 Anticancer Properties
this compound has been utilized as a reference compound in studies exploring the anticancer potential of lignans. It has shown promising results in enhancing the efficacy of chemotherapeutic agents by reversing multidrug resistance in cancer cell lines . The compound's ability to inhibit P-glycoprotein activity was specifically noted, which is crucial for improving drug retention in resistant cancer cells .
Biochemical Research
This compound serves as a valuable reference compound in biochemical assays aimed at understanding the mechanisms of various bioactive compounds.
2.1 Reference Compound for Lignan Studies
In research focused on lignans from Schisandra chinensis, this compound was employed to calculate relative response factors in high-performance liquid chromatography (HPLC) analyses. This application underscores its role in standardizing measurements and enhancing the reliability of biochemical studies .
2.2 Mechanistic Insights into Platelet Aggregation
Computational studies have revealed that this compound targets integrin αIIbβ3, a key player in platelet aggregation. This interaction suggests potential applications in developing antiplatelet therapies .
Analytical Applications
The compound has been analyzed using sensitive LC-MS/MS methods to determine its bioavailability and pharmacokinetic properties in animal models. These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts .
Data Tables
The following tables summarize key findings related to this compound's applications:
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing various phytocompounds against COVID-19 proteins, this compound was identified as one of the most effective inhibitors, highlighting its potential utility in treating viral infections.
Case Study 2: Cancer Treatment Synergy
Research involving combinations of this compound with doxorubicin demonstrated enhanced cytotoxic effects against multidrug-resistant cancer cell lines, indicating its role as an adjuvant therapy.
Propiedades
Fórmula molecular |
C22H18O7 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
9-(3,4-dimethoxyphenyl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H18O7/c1-24-15-5-4-11(6-16(15)25-2)19-12-7-17-18(29-10-28-17)8-13(12)21(26-3)14-9-27-22(23)20(14)19/h4-8H,9-10H2,1-3H3 |
Clave InChI |
SFPLCCUNXOBTQY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC |
Sinónimos |
5-(3,4-Dimethoxyphenyl)-9-methoxyfuro(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(8H)-one chinensinaphthol methyl ether furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(8H)-one, 5-(3,4-dimethoxyphenyl)-9-methoxy- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















